molecular formula C8H9NO2S B8507863 3-Methoxy-4,5,6,7-tetrahydro-1,2-benzisothiazol-4-one

3-Methoxy-4,5,6,7-tetrahydro-1,2-benzisothiazol-4-one

Cat. No. B8507863
M. Wt: 183.23 g/mol
InChI Key: XXKGGHBAJABZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06174909B1

Procedure details

A mixture of 3-chloro-4,5,6,7-tetrahydro-1,2-benzisothiazol-4-one 24a (600 mg) and a solution of sodium (506 mg) in methanol (22 mL) was stirred at 90° C. for 1 h. The reaction mixture was evaporated and water (20 mL) was added to the residue. Extractions with methylene chloride (3×30 mL), drying and evaporation gave an oil. Column chromatography on silica gel (eluent: toluene-ethyl acetate 4:1) gave the title compound (251 mg). Mp 45-46° C.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
506 mg
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:6]2[C:7](=[O:11])[CH2:8][CH2:9][CH2:10][C:5]=2[S:4][N:3]=1.[Na].[CH3:13][OH:14]>>[CH3:13][O:14][C:2]1[C:6]2[C:7](=[O:11])[CH2:8][CH2:9][CH2:10][C:5]=2[S:4][N:3]=1 |^1:11|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=NSC2=C1C(CCC2)=O
Step Two
Name
Quantity
506 mg
Type
reactant
Smiles
[Na]
Name
Quantity
22 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
water (20 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
Extractions with methylene chloride (3×30 mL)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil

Outcomes

Product
Name
Type
product
Smiles
COC1=NSC2=C1C(CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 251 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.